molecular formula C25H24N2O6S B8678355 Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester

Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester

Cat. No.: B8678355
M. Wt: 480.5 g/mol
InChI Key: KEPWZYCHQXYTEN-UHFFFAOYSA-N
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Description

Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a benzoyl group, and a sulfonylphenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester typically involves multiple steps, starting with the preparation of the tetrahydrofuran-2-ylmethyl intermediate. This intermediate is then reacted with 4-{[(2-benzoylphenyl)amino]sulfonyl}phenylcarbamate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl and carbamate groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydrofuran-2-ylmethyl 4-{[(2-benzoylphenyl)amino]sulfonyl}benzoate
  • Carbamic acid, [4-[[(2-benzoylphenyl)amino]sulfonyl]phenyl]-, (tetrahydro-2-furanyl)methyl ester derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C25H24N2O6S

Molecular Weight

480.5 g/mol

IUPAC Name

oxolan-2-ylmethyl N-[4-[(2-benzoylphenyl)sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C25H24N2O6S/c28-24(18-7-2-1-3-8-18)22-10-4-5-11-23(22)27-34(30,31)21-14-12-19(13-15-21)26-25(29)33-17-20-9-6-16-32-20/h1-5,7-8,10-15,20,27H,6,9,16-17H2,(H,26,29)

InChI Key

KEPWZYCHQXYTEN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphosgene (28 mg, 1/3 equiv) was dissolved in 1 mL of THF and the solution cooled to 0° C. A solution of 4-amino-N-(2-benzoylphenyl)benzenesulfonamide (100 mg) in 3 mL of THF and 0.15 mL of triethylamine was added therto, and the reaction mixture was warmed to rt and stirred for 30 minutes. A solution of tetrahyhdrofurfuryl alcohol (44 mg, 1.5 equiv) in 3 mL of THF and 0.15 mL of triethylamine was added thereto and the reaction mixture was left stirring overnight. The reaction was quenched with water and diluted with EtOAc. The organic layer was washed once each with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The title product was obtained following flash chromatography (10% to 95% EtOAc/hexanes). ESMS, M+H+ found: 481.8.
Quantity
28 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
44 mg
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0.15 mL
Type
solvent
Reaction Step Three

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